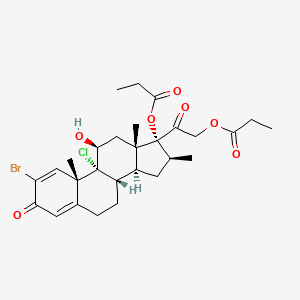

2-Bromo-beclomethasone dipropionate

Description

BenchChem offers high-quality 2-Bromo-beclomethasone dipropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-beclomethasone dipropionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-18-17-9-8-16-11-20(31)19(29)12-25(16,4)27(17,30)21(32)13-26(18,28)5/h11-12,15,17-18,21,32H,6-10,13-14H2,1-5H3/t15-,17-,18-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMMPLHIXHNOX-SZOXAQLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C(=CC43C)Br)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C(=C[C@@]43C)Br)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36BrClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747215 | |

| Record name | (11beta,16beta)-2-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204582-47-7 | |

| Record name | 2-Bromo-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204582477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-2-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14T20R1TBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-beclomethasone dipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-beclomethasone dipropionate is a halogenated synthetic corticosteroid, a derivative of the well-established anti-inflammatory agent, beclomethasone dipropionate. While the parent compound is extensively studied and utilized in the treatment of various inflammatory conditions, particularly asthma and allergic rhinitis, specific data on the 2-bromo derivative is sparse in publicly accessible literature. This technical guide synthesizes the available information on 2-Bromo-beclomethasone dipropionate, including its chemical properties and synthesis. In the absence of direct experimental data, this guide also extrapolates potential biological activity and mechanisms of action based on the known pharmacology of beclomethasone dipropionate and the general principles of corticosteroid structure-activity relationships. This document aims to provide a foundational resource for researchers interested in the further investigation and development of this compound.

Introduction

Beclomethasone dipropionate is a potent glucocorticoid that has been a cornerstone in the management of chronic inflammatory diseases for decades.[1] It functions as a prodrug, being rapidly hydrolyzed in the body to its active metabolite, beclomethasone-17-monopropionate (B-17-MP), which exhibits a high binding affinity for the glucocorticoid receptor (GR).[2] The introduction of halogen atoms into the steroid nucleus is a common strategy in medicinal chemistry to modulate the potency, pharmacokinetics, and side-effect profile of corticosteroids. The addition of a bromine atom at the 2-position of the beclomethasone dipropionate scaffold represents a specific modification, the full implications of which are yet to be thoroughly elucidated. This guide provides a comprehensive overview of what is currently known about 2-Bromo-beclomethasone dipropionate and outlines potential avenues for future research.

Chemical Properties and Data

2-Bromo-beclomethasone dipropionate is characterized by the addition of a bromine atom at the C-2 position of the beclomethasone dipropionate steroid core.[3]

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₆BrClO₇ | [4] |

| Molecular Weight | 599.94 g/mol | [4] |

| CAS Number | 1204582-47-7 | [4] |

| Systematic Name | (8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9α-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate | [5] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 217-218 °C | [6] |

Table 1: Physicochemical Properties of 2-Bromo-beclomethasone dipropionate

Synthesis

The synthesis of 2-Bromo-beclomethasone dipropionate was first described in a 1988 report commissioned by Glaxo (now GlaxoSmithKline).[3][5] The primary method involves the electrophilic bromination of beclomethasone dipropionate. A key challenge in this synthesis is achieving regioselectivity, specifically targeting the C-2 position.[3]

General Synthetic Approach

The synthesis generally proceeds as follows:

-

Starting Material : Beclomethasone dipropionate.

-

Reaction : Electrophilic bromination using a suitable brominating agent (e.g., bromine or an N-bromo-succinimide) in an organic solvent.[3]

-

Purification : The crude product is purified to isolate the 2-bromo derivative.

Experimental Protocol (Based on available literature)

While a detailed, step-by-step protocol from the original Glaxo report (WAP/88/007) is not publicly available, a published study provides a summary of the isolation and purification procedure.[5]

Materials:

-

Mother liquor from the first crystallization of beclomethasone dipropionate (containing the brominated compound)

-

Hexane

-

Ethyl acetate

-

Silica gel

-

Nitrogen gas

Procedure:

-

The brominated compound was isolated from the mother liquor of the initial crystallization of beclomethasone dipropionate (from a 10 g batch).[5]

-

The isolated material was dissolved in a hexane:ethyl acetate (8:1 v/v) solution.[5]

-

The solution was subjected to flash-column silica gel chromatography.[5]

-

The column was eluted with the hexane:ethyl acetate solvent system under nitrogen pressure (20 psi).[5]

-

This procedure was repeated with subsequent batches to accumulate a sufficient amount of the product.[5]

-

The combined fractions containing the desired product were further fractionated using a fresh silica gel column.[5]

-

One of the resulting fractions (162 mg) yielded crystals of 2-Bromo-beclomethasone dipropionate.[5]

-

The crystals were recrystallized from a hexane:ethyl acetate (3:1 v/v) solution to yield 47 mg of pure product.[5]

Characterization:

The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass spectrometry (MS)

-

X-ray crystallography [3]

Biological Activity and Mechanism of Action (Hypothesized)

Direct experimental data on the biological activity and mechanism of action of 2-Bromo-beclomethasone dipropionate are not available in the current literature. However, based on the well-understood pharmacology of its parent compound, beclomethasone dipropionate, and the known effects of halogenation on corticosteroids, a putative mechanism can be proposed.

Glucocorticoid Receptor-Mediated Signaling

Like other corticosteroids, 2-Bromo-beclomethasone dipropionate is expected to exert its effects by binding to the glucocorticoid receptor (GR). The general mechanism of GR activation and signaling is depicted below.

Caption: Glucocorticoid Receptor Signaling Pathway.

It is hypothesized that 2-Bromo-beclomethasone dipropionate, like its parent compound, acts as a prodrug and is hydrolyzed to its active monopropionate form. This active metabolite would then bind to the cytoplasmic GR, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the activated GR dimer can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1.

-

Transrepression: The GR dimer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Potential Influence of 2-Bromo Substitution

The introduction of a bromine atom at the C-2 position could potentially influence several aspects of the molecule's activity:

-

Receptor Binding Affinity: Halogenation can alter the electronic and steric properties of the steroid, which may affect its binding affinity for the GR. The impact of a 2-bromo substitution on GR binding is not documented and would require experimental determination.

-

Pharmacokinetics: The lipophilicity of the molecule could be altered by the bromine atom, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The C-2 position is part of the A-ring, which is susceptible to metabolic modifications. The presence of a bromine atom might influence the rate and pattern of metabolism.

Experimental Protocols for Characterization

For researchers aiming to investigate the properties of 2-Bromo-beclomethasone dipropionate, a series of in vitro and in vivo experiments would be necessary. A hypothetical experimental workflow is outlined below.

Caption: Hypothetical Experimental Workflow for Characterization.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of 2-Bromo-beclomethasone dipropionate and its potential metabolites for the human glucocorticoid receptor.

Methodology:

-

Receptor Source: Human recombinant GR or cytosol preparations from cells expressing GR.

-

Radioligand: [³H]-Dexamethasone.

-

Procedure:

-

A constant concentration of [³H]-Dexamethasone is incubated with the GR preparation in the presence of increasing concentrations of unlabeled 2-Bromo-beclomethasone dipropionate (competitor).

-

Incubations are carried out at 4°C for a sufficient time to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assay (Cytokine Release)

Objective: To assess the in vitro anti-inflammatory potency of 2-Bromo-beclomethasone dipropionate.

Methodology:

-

Cell System: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

-

Stimulus: Lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

-

Procedure:

-

Cells are pre-incubated with various concentrations of 2-Bromo-beclomethasone dipropionate for 1-2 hours.

-

LPS is then added to the cell cultures to stimulate cytokine production.

-

After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

-

Measurement: The concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC₅₀ value (concentration of the compound that causes 50% inhibition of cytokine release) is calculated.

Quantitative Data Summary

As of the date of this guide, there is no publicly available quantitative data for 2-Bromo-beclomethasone dipropionate. For comparative purposes, the following table summarizes key quantitative data for beclomethasone dipropionate and its active metabolite.

| Compound | Parameter | Value | Reference |

| Beclomethasone dipropionate | Glucocorticoid Receptor Relative Binding Affinity (RBA) | 53 (relative to Dexamethasone = 100) | [7] |

| Beclomethasone-17-monopropionate | Glucocorticoid Receptor Relative Binding Affinity (RBA) | 1345 (relative to Dexamethasone = 100) | [7] |

| Beclomethasone dipropionate | Absolute Bioavailability (inhaled) | ~2% (as BDP), ~62% (as B-17-MP) | [8] |

| Beclomethasone-17-monopropionate | Plasma half-life (t½) | ~2.7 hours | [8] |

Table 2: Quantitative Data for Beclomethasone Dipropionate and its Active Metabolite. Data for 2-Bromo-beclomethasone dipropionate is not currently available.

Conclusion and Future Directions

2-Bromo-beclomethasone dipropionate remains a largely uncharacterized derivative of a widely used corticosteroid. The available information points to a feasible synthetic route, but a significant gap exists in our understanding of its biological properties. Future research should prioritize the following:

-

Detailed Synthesis and Characterization: Publication of a detailed, reproducible synthetic protocol and comprehensive analytical characterization.

-

In Vitro Pharmacology: Determination of its binding affinity for the glucocorticoid receptor and its in vitro anti-inflammatory potency.

-

Pharmacokinetic Profiling: Investigation of its metabolic fate and pharmacokinetic parameters in relevant in vitro and in vivo systems.

-

Structure-Activity Relationship Studies: A systematic comparison with other halogenated beclomethasone dipropionate derivatives to understand the specific contribution of the 2-bromo substitution to its overall profile.

The elucidation of these properties will be crucial in determining whether 2-Bromo-beclomethasone dipropionate offers any therapeutic advantages over existing corticosteroids and warrants further development.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Glucocorticoid activity and structure activity relationships in a series of some novel 17 alpha-ether-substituted steroids: influence of 17 alpha-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships in glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological action of two glucocorticoid alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-beclomethasone dipropionate chemical structure

An In-depth Technical Guide to 2-Bromo-beclomethasone Dipropionate

This guide provides a comprehensive technical overview of 2-Bromo-beclomethasone dipropionate, a halogenated derivative of the synthetic corticosteroid, beclomethasone dipropionate. The introduction of a bromine atom at the C-2 position of the steroid nucleus modifies its chemical and physical properties, making it a subject of interest for researchers in medicinal chemistry and drug development. This document details its chemical structure, synthesis, characterization, and physicochemical properties, intended for an audience of researchers, scientists, and professionals in drug development.

Chemical Structure and Identity

2-Bromo-beclomethasone dipropionate is a synthetic glucocorticoid and a brominated analogue of beclomethasone dipropionate.[1] It is often studied as an impurity or a reference compound in the analysis of beclomethasone dipropionate.[2] The core structure is a complex polycyclic steroid scaffold.

Systematic Name: (8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9α-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate[3]

Molecular Formula: C₂₈H₃₆BrClO₇[2][4][5]

Molecular Weight: 599.94 g/mol [2][5]

Physicochemical and Spectroscopic Properties

The introduction of a bromine atom can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity compared to the parent compound.[4] Key physicochemical data are summarized below.

| Property | Value |

| Melting Point | 217-218 °C (490-491 K)[2][3] |

| Boiling Point (Predicted) | 667.5 ± 55.0 °C |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ |

| pKa (Predicted) | 12.88 ± 0.70 |

| Appearance | Crystalline Solid |

| Mass Spectrometry (MS+) | 599[3] |

Synthesis and Purification

The primary route to obtaining 2-Bromo-beclomethasone dipropionate involves the electrophilic bromination of beclomethasone dipropionate.[4] A key challenge in the synthesis is achieving regioselectivity to ensure the specific placement of the bromine atom at the C-2 position.[4]

A documented method for its preparation involves isolation from the mother liquor of beclomethasone dipropionate crystallization, as described in a 1988 study by Glaxo.[3][4]

Experimental Protocol: Isolation and Purification

The following protocol is based on the method described by Ketuly et al. (2009) in Acta Crystallographica Section E.[3]

-

Dissolution: The mother liquor from the initial crystallization of beclomethasone dipropionate (10 g) is dissolved in a hexane:ethyl acetate (8:1 v/v) solvent mixture.[3]

-

Chromatography: The solution is subjected to flash-column chromatography using a silica gel stationary phase. The elution is carried out using nitrogen pressure at 20 psi.[3]

-

Fraction Collection and Repetition: Fractions are collected, and the process is repeated with multiple batches to accumulate sufficient material.[3]

-

Refractionation: The combined fractions are further purified by fractionation on a fresh silica gel column.[3]

-

Crystallization: One of the resulting fractions (e.g., 162 mg) is recrystallized from a hexane:ethyl acetate (3:1 v/v) mixture to yield pure crystals of 2-Bromo-beclomethasone dipropionate (e.g., 47 mg).[3]

Structural Characterization and Analysis

A comprehensive suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of the compound.

Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement and absolute configuration of the molecule.[4] Analysis reveals that the A-ring (the six-membered ring with the 1,4-diene-3-one system) is planar, while the other six-membered rings adopt chair conformations.[3] The crystal structure is twinned, with a monoclinic unit cell that emulates an orthorhombic system.[3]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Chemical formula | C₂₈H₃₆BrClO₇ |

| Molar mass | 599.93 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a, b, c (Å) | 12.0999 (3), 13.8673 (3), 16.7971 (4) |

| β (°) | 90.106 (1) |

| Volume (ų) | 2818.4 (1) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.414 |

| Temperature (K) | 140 |

| Radiation type | Mo Kα |

| Final R indices (I > 2σ(I)) | R₁ = 0.045, wR₂ = 0.086 |

Source: Acta Cryst. (2009). E65, o1822[3]

Spectroscopic and Other Analytical Methods

Spectroscopic techniques are crucial for confirming the molecular structure and ensuring purity. For impurity standards like this compound, a full characterization package is typically provided.[5]

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR is used to determine the proton environment and confirm the position of the bromine substitution.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in the molecule.[4][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.[5]

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the material.[5]

Table 2: Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 56.19 | 56.03 |

| H | 6.02 | 6.12 |

| Br | 13.21 | 12.97 |

| Cl | 5.85 | 5.76 |

Source: Acta Cryst. (2009). E65, o1822[3]

Biological Context and Potential Activity

As a derivative of beclomethasone dipropionate, 2-Bromo-beclomethasone dipropionate is classified as a glucocorticoid, which typically exerts anti-inflammatory and immunosuppressive effects.[1] The mechanism of action for glucocorticoids involves binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus to modulate gene expression.

The introduction of the bromine atom at the C-2 position is expected to alter the molecule's interaction with the GR, potentially affecting its binding affinity, potency, and pharmacokinetic profile. However, specific studies detailing these effects for 2-Bromo-beclomethasone dipropionate are not widely available, highlighting an area for further research. Its primary role in the literature is as a well-characterized chemical entity for analytical and comparative purposes.

References

Physicochemical properties of 2-Bromo-beclomethasone dipropionate

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-beclomethasone Dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-beclomethasone dipropionate, a brominated derivative of the synthetic corticosteroid, beclomethasone dipropionate. The introduction of a bromine atom at the C-2 position can influence the molecule's lipophilicity, metabolic stability, and receptor binding affinity.[1] This document details its chemical and physical characteristics, the experimental protocols used for its characterization, and its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of 2-Bromo-beclomethasone dipropionate are summarized in the table below. This data is crucial for its application in research and development.

| Property | Value | Reference |

| Chemical Name | (11β,16β)-2-Bromo-9-chloro-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione | [2] |

| CAS Number | 1204582-47-7 | [3][4][5] |

| Molecular Formula | C₂₈H₃₆BrClO₇ | [3][4][5][6] |

| Molecular Weight | 599.94 g/mol | [3][5][6] |

| Melting Point | 217-218 °C (490-491 K) | [5][7] |

| Boiling Point | 667.5 ± 55.0 °C (Predicted) | [5] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 12.88 ± 0.70 (Predicted) | [5] |

| Purity (by HPLC) | >98% | [4] |

Experimental Protocols

The characterization and synthesis of 2-Bromo-beclomethasone dipropionate involve a series of precise experimental procedures.

Synthesis and Purification

The synthesis of this compound is achieved through the selective electrophilic bromination of beclomethasone dipropionate.[1] The primary challenge lies in achieving regioselectivity at the C2 position of the steroid's A-ring.[1]

Synthesis Protocol:

-

Precursor: The synthesis begins with Beclomethasone Dipropionate (BDP) as the precursor molecule.[1]

-

Bromination: The reaction is typically carried out using a brominating agent, such as elemental bromine, in a suitable organic solvent like dichloromethane.[1]

-

Controlled Conditions: The reaction temperature is carefully controlled to ensure selective bromination at the C-2 position and to minimize the formation of secondary products.[1]

-

Monitoring: The reaction is monitored to ensure it proceeds to completion.[1]

Purification Protocol:

-

Isolation: The brominated compound is often isolated from the mother liquor of the first crystallization of beclomethasone dipropionate.[7]

-

Chromatography: Flash-column silica gel chromatography is employed to purify the synthesized compound. A common eluent system is a hexane:ethyl acetate mixture.[1][7]

Structural and Purity Analysis

A variety of analytical techniques are used to confirm the structure, purity, and absolute configuration of 2-Bromo-beclomethasone dipropionate.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound. A purity of greater than 98% is typically reported.[4]

-

Method: A common method for the parent compound, which can be adapted, involves a C18 reverse-phase column.[1] The mobile phase is often a gradient of acetonitrile and water containing 0.1% formic acid, with UV detection around 240 nm.[1]

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are essential for confirming the chemical structure and purity of the synthesized compound.[1][2]

-

Mass Spectrometry (MS): Provides information on the molecular weight, with an expected m/z of approximately 599.[7]

X-ray Crystallography:

-

Purpose: This is the definitive method for determining the absolute configuration and detailed conformational landscape of the crystalline solid.[1]

-

Findings: Crystal structure analysis has shown that the six-membered ring with the 1,4-diene-3-one system is planar, while the other six-membered rings adopt chair conformations.[1] The crystal is twinned, with a monoclinic unit cell that emulates an orthorhombic crystal system.[7]

Elemental Analysis:

-

Purpose: To confirm the elemental composition of the molecule.

-

Example Results: Calculated for C₂₈H₃₆BrClO₇: C 56.19%, H 6.02%, Br 13.21%, Cl 5 .85%. Found: C 56.03%, H 6.12%, Br 12.97%, Cl 5 .76%.[7]

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis, purification, and analytical characterization of 2-Bromo-beclomethasone dipropionate.

Caption: Synthesis and Purification Workflow for 2-Bromo-beclomethasone Dipropionate.

Caption: Analytical Characterization Workflow for 2-Bromo-beclomethasone Dipropionate.

Mechanism of Action: Glucocorticoid Signaling Pathway

As a glucocorticoid, 2-Bromo-beclomethasone dipropionate is expected to follow the established mechanism of action for this class of drugs. It acts as a prodrug, likely being hydrolyzed by esterases to its active form, which then interacts with the glucocorticoid receptor.[6][8][9]

Caption: Glucocorticoid Receptor Signaling Pathway.

References

- 1. 2-Bromo-beclomethasone dipropionate | 1204582-47-7 | Benchchem [benchchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. 2-Bromo beclomethasone dipropionate | 1204582-47-7 | FB19021 [biosynth.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 2-BroMobecloMetasone Dipropionate | 1204582-47-7 [chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

A Comprehensive Technical Guide to 2-Bromo-beclomethasone dipropionate

CAS Number: 1204582-47-7

This technical guide provides an in-depth overview of 2-Bromo-beclomethasone dipropionate, a halogenated derivative of the synthetic corticosteroid, beclomethasone dipropionate. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry.

Chemical and Physical Properties

2-Bromo-beclomethasone dipropionate is primarily known as an impurity and a reference standard for beclomethasone dipropionate, a widely used anti-inflammatory agent.[1][2] The introduction of a bromine atom at the C-2 position of the steroid's A-ring influences its physicochemical properties and is a subject of interest in advanced steroid chemical research.[3]

Quantitative Data Summary

The key quantitative data for 2-Bromo-beclomethasone dipropionate are summarized in the tables below.

| Identifier | Value | Reference |

| CAS Number | 1204582-47-7 | [2][4][5][6] |

| Molecular Formula | C28H36BrClO7 | [2][4] |

| Molecular Weight | 599.94 g/mol | [2][4] |

| Physical Property | Value | Reference |

| Melting Point | 217-218 °C | [2] |

| Appearance | White to Off-White Crystalline Powder | [4] |

| Elemental Analysis | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 56.19 | 56.03 | [1] |

| Hydrogen (H) | 6.02 | 6.12 | [1] |

| Bromine (Br) | 13.21 | 12.97 | [1] |

| Chlorine (Cl) | 5.85 | 5.76 | [1] |

| Crystallographic Data | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P21 | [1] |

| a | 12.0999 (3) Å | [1] |

| b | 13.8673 (3) Å | [1] |

| c | 16.7971 (4) Å | [1] |

| β | 90.106 (1)° | [1] |

| Volume (V) | 2818.4 (1) ų | [1] |

| Z | 4 | [1] |

Mechanism of Action

Specific mechanistic studies on 2-Bromo-beclomethasone dipropionate are not extensively available. However, its mechanism is presumed to be analogous to that of its parent compound, beclomethasone dipropionate (BDP). BDP is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP).[7][8] 17-BMP is a potent agonist of the glucocorticoid receptor (GR).[9]

The binding of 17-BMP to the cytoplasmic GR induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex modulates gene transcription by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] This transactivation and transrepression activity is the basis for the anti-inflammatory, immunosuppressive, and vasoconstrictive effects of glucocorticoids.[10]

Glucocorticoid Receptor Signaling Pathway

Caption: General signaling pathway of glucocorticoids, the presumed mechanism for 2-Bromo-BDP.

Experimental Protocols

Synthesis and Purification

The synthesis of 2-Bromo-beclomethasone dipropionate involves the electrophilic bromination of beclomethasone dipropionate at the C-2 position.[3] A detailed protocol, based on a 1988 Glaxo report, for its isolation and purification is as follows:

Objective: To isolate and purify 2-Bromo-beclomethasone dipropionate from the mother liquor of beclomethasone dipropionate crystallization.

Materials:

-

Mother liquor from the first crystallization of beclomethasone dipropionate.

-

Hexane (HPLC grade).

-

Ethyl acetate (HPLC grade).

-

Silica gel for flash column chromatography.

-

Pressurized nitrogen gas.

Procedure:

-

Preparation: Obtain the mother liquor from a 10 g batch of beclomethasone dipropionate crystallization.

-

Dissolution: Dissolve the residue from the mother liquor in a hexane:ethyl acetate solvent mixture with a volume-to-volume ratio of 8:1.[1]

-

Chromatography Setup: Pack a flash chromatography column with silica gel and equilibrate it with the hexane:ethyl acetate (8:1 v/v) mobile phase.

-

Elution: Load the dissolved sample onto the column and elute the compounds using the same mobile phase, applying nitrogen pressure at 20 psi to facilitate the separation.[1]

-

Fraction Collection: Collect fractions as they elute from the column.

-

Repetition and Pooling: Repeat the procedure for other batches to accumulate a sufficient amount of the brominated compound. Combine the fractions containing the target compound.

-

Re-fractionation: Further purify the combined fractions on a fresh silica gel column to isolate the desired product with higher purity.[1]

-

Crystallization: Recrystallize the purified fraction from a hexane:ethyl acetate mixture (3:1 v/v) to obtain crystalline 2-Bromo-beclomethasone dipropionate.[1]

Analytical Characterization (Representative HPLC Method)

While a specific, validated HPLC method for 2-Bromo-beclomethasone dipropionate is not published, the following protocol for beclomethasone dipropionate and its impurities can be adapted for its analysis and quantification.

Objective: To determine the purity and concentration of 2-Bromo-beclomethasone dipropionate using a stability-indicating RP-HPLC method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Ammonium Acetate buffer (1 mM).

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 1 mM ammonium acetate buffer (90:10 v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection Wavelength: 223 nm or 254 nm.[11]

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-Bromo-beclomethasone dipropionate reference standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 5-30 µg/ml).

-

Sample Preparation: Accurately weigh and dissolve the sample containing 2-Bromo-beclomethasone dipropionate in methanol. Dilute with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak for 2-Bromo-beclomethasone dipropionate based on its retention time compared to the standard. Calculate the concentration and purity based on the peak area and the calibration curve.

Structural Elucidation Workflow

The structural confirmation of 2-Bromo-beclomethasone dipropionate relies on a combination of spectroscopic and crystallographic techniques.

Caption: Workflow for the structural confirmation of 2-Bromo-beclomethasone dipropionate.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-BroMobecloMetasone Dipropionate | 1204582-47-7 [chemicalbook.com]

- 3. 2-Bromo-beclomethasone dipropionate | 1204582-47-7 | Benchchem [benchchem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. clearsynth.com [clearsynth.com]

- 6. scbt.com [scbt.com]

- 7. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. rjptonline.org [rjptonline.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-Bromo-beclomethasone Dipropionate as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-beclomethasone dipropionate is a key chemical entity in pharmaceutical research and development, primarily utilized as a reference standard for the identification and quantification of impurities in beclomethasone dipropionate drug substances and products. Beclomethasone dipropionate is a potent synthetic glucocorticoid widely used for its anti-inflammatory properties in the treatment of asthma and other respiratory conditions.[1] The presence of impurities, such as 2-Bromo-beclomethasone dipropionate, can impact the safety and efficacy of the final pharmaceutical product. Therefore, a well-characterized reference standard is crucial for quality control and regulatory compliance.

This technical guide provides a comprehensive overview of 2-Bromo-beclomethasone dipropionate, including its chemical and physical properties, synthesis and purification, analytical methodologies for its characterization, and its role as a reference standard.

Physicochemical Properties

2-Bromo-beclomethasone dipropionate, also known as Beclomethasone Dipropionate EP Impurity N, is a brominated derivative of beclomethasone dipropionate.[2][3] Its fundamental properties are summarized in the tables below.

Table 2.1: General Properties

| Property | Value | Source(s) |

| Systematic Name | (8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9α-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate | [4] |

| CAS Number | 1204582-47-7 | [3] |

| Molecular Formula | C₂₈H₃₆BrClO₇ | [3] |

| Molecular Weight | 599.94 g/mol | [3] |

| Appearance | White to cream-white powder | [5] |

Table 2.2: Physical and Chemical Data

| Property | Value | Source(s) |

| Melting Point | 217-218 °C | [6] |

| Solubility | Very slightly soluble in water; very soluble in chloroform; freely soluble in acetone and in alcohol. (Data for parent compound, Beclomethasone Dipropionate) | [5] |

| Purity (by HPLC) | Typically >98% | [2] |

Synthesis and Characterization

The synthesis of 2-Bromo-beclomethasone dipropionate is primarily achieved through the electrophilic bromination of beclomethasone dipropionate.[7] This process requires careful control of reaction conditions to ensure selective bromination at the C-2 position of the steroid's A-ring.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize and purify 2-Bromo-beclomethasone dipropionate.

Materials:

-

Beclomethasone dipropionate

-

Bromine or other suitable brominating agent

-

Organic solvent (e.g., dichloromethane)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Bromination: Dissolve beclomethasone dipropionate in a suitable organic solvent, such as dichloromethane. Cool the solution to a controlled temperature. Slowly add a solution of bromine in the same solvent to the reaction mixture. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

Work-up: Once the reaction is complete, quench any excess bromine. Wash the organic layer with an appropriate aqueous solution to remove any inorganic by-products. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate.[4] The fractions containing the desired product are collected and combined.

-

Crystallization: The purified product can be further recrystallized from a suitable solvent system, such as hexane:ethyl acetate (3:1 v/v), to obtain high-purity crystals.[4]

Workflow for Synthesis and Purification:

Caption: Synthesis and purification workflow for 2-Bromo-beclomethasone dipropionate.

Spectroscopic and Crystallographic Characterization

The structure and purity of 2-Bromo-beclomethasone dipropionate are confirmed using various analytical techniques. Commercial suppliers of this reference standard typically provide a comprehensive certificate of analysis that includes data from these methods.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with the introduction of the bromine atom at the C-2 position causing predictable shifts in the signals of the A-ring protons and carbons.[7]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The presence of both bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyl and hydroxyl groups.[7]

-

X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state. A detailed crystal structure of 2-Bromo-beclomethasone dipropionate has been published, revealing key conformational features.[4]

Table 3.1: X-ray Crystallography Data

| Parameter | Value | Source |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁ | [4] |

| Unit Cell Dimensions | a = 12.0999(3) Åb = 13.8673(3) Åc = 16.7971(4) Åβ = 90.106(1)° | [4] |

| Volume | 2818.4(1) ų | [4] |

Analytical Methods for Quality Control

As a reference standard, the purity and identity of 2-Bromo-beclomethasone dipropionate must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for this purpose.

Experimental Protocol: HPLC-UV Method for Purity Assessment

Objective: To determine the purity of 2-Bromo-beclomethasone dipropionate using a stability-indicating RP-HPLC method. This protocol is adapted from established methods for beclomethasone dipropionate and its impurities.[8][9]

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and/or methanol). A common mobile phase for related compounds is methanol and water (85:15 v/v).[8]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of 2-Bromo-beclomethasone dipropionate reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution. Prepare working standard solutions by further dilution.

-

Sample Solution Preparation: Prepare the sample solution of 2-Bromo-beclomethasone dipropionate to be tested at a similar concentration as the working standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area normalization method).

Workflow for HPLC Purity Assessment:

Caption: Workflow for HPLC purity assessment of 2-Bromo-beclomethasone dipropionate.

Forced Degradation Studies

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at elevated temperature.

-

Base Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 60-80 °C).

-

Photolytic Degradation: Exposure to UV and visible light.

Biological Context and Mechanism of Action

Beclomethasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which has a high affinity for the glucocorticoid receptor (GR).[3] The binding of 17-BMP to the GR initiates a cascade of events that ultimately leads to the modulation of gene expression, resulting in anti-inflammatory effects. While no specific data on the GR binding affinity of 2-Bromo-beclomethasone dipropionate is currently available, it is presumed to act via a similar mechanism.

Glucocorticoid Receptor Signaling Pathway

The general mechanism of action for glucocorticoids involves the following steps:

-

Ligand Binding: The glucocorticoid (or its active metabolite) diffuses across the cell membrane and binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs).[12][13]

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[12]

-

Nuclear Translocation: The activated GR-ligand complex translocates into the nucleus.[12][14]

-

Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene transcription.[13][15]

Glucocorticoid Receptor Signaling Pathway Diagram:

Caption: Simplified overview of the glucocorticoid receptor signaling pathway.

Conclusion

2-Bromo-beclomethasone dipropionate is an indispensable reference standard for the quality control of beclomethasone dipropionate pharmaceuticals. This guide has provided a detailed overview of its physicochemical properties, synthesis, characterization, and analytical methodologies. The provided experimental protocols, adapted from established methods for related compounds, offer a solid foundation for researchers and drug development professionals working with this important reference material. Further research to generate specific quantitative data on the solubility, stability, and glucocorticoid receptor binding affinity of 2-Bromo-beclomethasone dipropionate would be beneficial to the scientific community.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. zenodo.org [zenodo.org]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. US2684375A - Process for the bromination of steroids - Google Patents [patents.google.com]

- 9. VALIDATION OF A FORCED DEGRADATION UPLC METHOD FOR ESTIMATION OF BECLOMETHASONE DIPROPIONATE IN RESPULES DOSAGE FORM [zenodo.org]

- 10. researchgate.net [researchgate.net]

- 11. neuroquantology.com [neuroquantology.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 15. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 2-Bromo-beclomethasone dipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2-Bromo-beclomethasone dipropionate, a halogenated derivative of the well-established corticosteroid, beclomethasone dipropionate. This document details the synthetic methodology, including purification and analytical characterization, and presents key quantitative data on its physicochemical properties and biological activity. Detailed experimental protocols and visual diagrams of the synthetic workflow and proposed mechanism of action are included to support further research and development in the field of steroidal anti-inflammatory drugs.

Introduction

The strategic modification of steroid scaffolds has long been a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy and modulate pharmacokinetic profiles. Halogenation, in particular, has proven to be a powerful tool in altering the biological activity of corticosteroids. The introduction of a bromine atom at the C-2 position of beclomethasone dipropionate represents a targeted modification to investigate the structure-activity relationship of this class of compounds. The synthesis of 2-Bromo-beclomethasone dipropionate was first described in a 1988 study commissioned by Glaxo, where the compound was isolated from the mother liquor of the first crystallization of beclomethasone dipropionate.[1][2] This guide serves to consolidate the available technical information on this compound for the scientific community.

Synthesis and Purification

The synthesis of 2-Bromo-beclomethasone dipropionate is achieved through the electrophilic bromination of beclomethasone dipropionate. The A-ring of the steroid, featuring a 1,4-diene-3-one system, is susceptible to electrophilic attack, allowing for the regioselective introduction of a bromine atom at the C-2 position.[1]

Experimental Protocol: Synthesis and Purification

Materials:

-

Beclomethasone dipropionate

-

Brominating agent (e.g., Bromine in a suitable solvent)

-

Organic solvent (e.g., Dichloromethane)

-

Hexane

-

Ethyl acetate

-

Silica gel for flash column chromatography

-

Nitrogen gas

Procedure:

-

Bromination Reaction: Dissolve beclomethasone dipropionate in a suitable organic solvent under controlled temperature conditions. Add the brominating agent dropwise to the solution. The reaction is monitored for completion using an appropriate analytical technique (e.g., TLC).

-

Work-up: Upon completion, the reaction mixture is quenched and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2-Bromo-beclomethasone dipropionate is purified by flash column chromatography on silica gel.[2]

-

The crude product is dissolved in a minimal amount of a solvent mixture like hexane:ethyl acetate (8:1 v/v).[2]

-

The solution is loaded onto a silica gel column.

-

The compound is eluted using a gradient of hexane and ethyl acetate, with nitrogen pressure (e.g., 20 psi) applied to facilitate the separation.[2]

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

-

Crystallization: The purified fractions are combined and concentrated. The resulting solid is recrystallized from a solvent system such as hexane:ethyl acetate (3:1 v/v) to yield high-purity crystals of 2-Bromo-beclomethasone dipropionate.[2]

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-Bromo-beclomethasone dipropionate.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of 2-Bromo-beclomethasone dipropionate have been confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₆BrClO₇ | [1] |

| Molecular Weight | 599.94 g/mol | |

| Appearance | Crystalline solid | [2] |

| Melting Point | 217-218 °C (490-491 K) | [2] |

| Elemental Analysis (Calc.) | C: 56.19%, H: 6.02%, Br: 13.21%, Cl: 5.85% | [2] |

| Elemental Analysis (Found) | C: 56.03%, H: 6.12%, Br: 12.97%, Cl: 5.76% | [2] |

Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation of 2-Bromo-beclomethasone dipropionate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and the position of the bromine substitution. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule, such as carbonyls, hydroxyls, and carbon-halogen bonds.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A positive ion mass spectrum (MS+) shows a peak at m/z 599, corresponding to the molecular ion.[2]

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides definitive information on the three-dimensional structure of 2-Bromo-beclomethasone dipropionate.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown from a hexane:ethyl acetate (3:1 v/v) solution.[1]

-

Data Collection: Crystallographic data are collected at a low temperature (e.g., 140 K) using a diffractometer such as a Bruker SMART APEX.[1]

-

Structure Solution and Refinement: The crystal structure is solved and refined using established crystallographic software.

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ | [2] |

| a (Å) | 12.0999 (3) | [2] |

| b (Å) | 13.8673 (3) | [2] |

| c (Å) | 16.7971 (4) | [2] |

| β (°) | 90.106 (1) | [2] |

| Volume (ų) | 2818.4 (1) | [2] |

| Z | 4 | [2] |

| Calculated Density (Mg m⁻³) | 1.414 | [2] |

The crystal structure reveals that the A-ring with the 1,4-diene-3-one system is planar, while the other six-membered rings adopt chair conformations.[1][2]

Biological Activity and Mechanism of Action

Beclomethasone dipropionate is a prodrug that is hydrolyzed to its active metabolite, beclomethasone 17-monopropionate (17-BMP), which is a potent agonist of the glucocorticoid receptor (GR).[3] The anti-inflammatory effects of corticosteroids are mediated through their interaction with the GR.

Glucocorticoid Receptor Binding Affinity

The introduction of the 2-bromo substituent modulates the binding affinity of the molecule to the glucocorticoid receptor.

| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) |

| Dexamethasone | 100 |

| 2α-Bromo-beclomethasone dipropionate | 68 |

| Beclomethasone 17,21-dipropionate | 53 |

| Beclomethasone 17-propionate | 25 |

| Beclomethasone 21-propionate | 2 |

| Beclomethasone | 13.5 |

Data sourced from a study on the synthesis and biological activities of beclomethasone 17,21-dipropionate derivatives.[1]

Proposed Signaling Pathway

The proposed mechanism of action for 2-Bromo-beclomethasone dipropionate follows the general pathway for glucocorticoids.

Caption: Proposed glucocorticoid receptor signaling pathway.

Conclusion

2-Bromo-beclomethasone dipropionate is a synthetically accessible derivative of beclomethasone dipropionate with demonstrated affinity for the glucocorticoid receptor. The introduction of a bromine atom at the C-2 position provides a valuable tool for probing the structure-activity relationships of halogenated corticosteroids. The detailed synthetic and analytical protocols provided in this guide, along with the quantitative binding data, offer a solid foundation for further investigation into the pharmacological profile of this compound. Future studies should focus on in vitro and in vivo models to fully elucidate the impact of 2-bromo substitution on the anti-inflammatory potency and pharmacokinetic properties of beclomethasone dipropionate.

References

An In-depth Technical Guide on the Lipophilicity of 2-Bromo-beclomethasone dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the lipophilicity of 2-Bromo-beclomethasone dipropionate, a brominated derivative of the synthetic corticosteroid, beclomethasone dipropionate.[1] Lipophilicity is a critical physicochemical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, excretion (ADME), and overall therapeutic efficacy.

This document compiles available data, outlines standard experimental protocols for determining lipophilicity, and illustrates the relevant biological pathways. Given the limited publicly available experimental data for 2-Bromo-beclomethasone dipropionate, this guide leverages data from its parent compound, beclomethasone dipropionate, as a primary reference point. The introduction of a bromine atom to the steroid structure is known to alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity, making this analysis crucial for understanding its potential pharmacological profile.[1]

Physicochemical Data and Lipophilicity

| Parameter | Beclomethasone dipropionate | 2-Bromo-beclomethasone dipropionate | Data Source |

| Molecular Formula | C28H37ClO7 | C28H36BrClO7 | [3] |

| Molecular Weight | 521.0 g/mol | 599.9 g/mol | [4] |

| LogP (Calculated) | 4.43 | Not Available | [5] |

| pKa (Strongest Acidic) | 13.85 | Not Available | [5] |

| Polar Surface Area | 106.97 Ų | Not Available | [5] |

Table 1: Physicochemical Properties of Beclomethasone Dipropionate and 2-Bromo-beclomethasone dipropionate. LogP is a measure of lipophilicity.

Experimental Protocols for Lipophilicity Determination

The determination of a compound's partition coefficient (LogP) or distribution coefficient (LogD) is fundamental to characterizing its lipophilicity. The following are standard, detailed methodologies applicable to steroidal compounds like 2-Bromo-beclomethasone dipropionate.

The shake-flask method is the traditional and most reliable technique for LogP determination, directly measuring the partitioning of a solute between two immiscible phases, typically n-octanol and water.[6][7][8]

Detailed Protocol:

-

Phase Saturation: Prepare n-octanol saturated with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and, conversely, the aqueous buffer saturated with n-octanol. This is achieved by vigorously mixing the two phases for at least 24 hours, followed by a separation period to allow the phases to become distinct.[9]

-

Stock Solution Preparation: Prepare a stock solution of the test compound (2-Bromo-beclomethasone dipropionate) in a suitable solvent, such as DMSO.[6][10]

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing pre-saturated n-octanol and pre-saturated aqueous buffer. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity.[11]

-

Equilibration: Seal the vessel and shake it for a sufficient period (e.g., 24 hours) at a constant temperature (e.g., 37°C) to ensure that partitioning equilibrium is reached.[9]

-

Phase Separation: Centrifuge the mixture to ensure a clear and complete separation of the n-octanol and aqueous layers.[9]

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[7][11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

RP-HPLC offers a high-throughput, indirect method for estimating LogP values based on the retention time of a compound on a hydrophobic stationary phase.[8][12] This method is particularly useful for steroids.[13][14]

Detailed Protocol:

-

System Setup: Use an HPLC system equipped with a C18 reversed-phase column.[15]

-

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[12]

-

Calibration: Inject a series of standard compounds with known LogP values that span the expected lipophilicity range of the analyte.

-

Sample Analysis: Inject the test compound (2-Bromo-beclomethasone dipropionate) under the same isocratic conditions.

-

Data Acquisition: Record the retention time (t_R) for each standard and the test compound. Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

-

Calculation of Retention Factor (k): Calculate the retention factor for each compound using the formula: k = (t_R - t_0) / t_0.

-

Correlation and LogP Estimation: Plot the logarithm of the retention factor (log k) of the standard compounds against their known LogP values. A linear regression analysis of this plot yields a calibration curve. The LogP of the test compound can then be interpolated from its measured log k value using the regression equation.

Relevant Signaling Pathway: Glucocorticoid Receptor (GR) Activation

Beclomethasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP).[3][16][17] This active form exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[18] The lipophilicity of the drug is crucial for its ability to cross the cell membrane and reach this intracellular receptor.

Mechanism of Action:

-

Cellular Entry: The lipophilic corticosteroid passively diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, the corticosteroid binds to the ligand-binding domain of the GR, which is part of a multiprotein complex including heat shock proteins (HSP90).[19][20]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the heat shock proteins.[19] This allows the activated GR-ligand complex to translocate into the nucleus.[21]

-

Gene Regulation: In the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[22]

-

Transcriptional Effects: This binding can either activate (trans-activation) the transcription of anti-inflammatory genes or repress (trans-repression) the transcription of pro-inflammatory genes, leading to the overall therapeutic effect.[21]

References

- 1. 2-Bromo-beclomethasone dipropionate | 1204582-47-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo beclomethasone dipropionate | 1204582-47-7 | FB19021 [biosynth.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Trabecular meshwork and lens partitioning of corticosteroids: Implications for elevated intraocular pressure and cataracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of partition coefficients of glucocorticosteroids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of 2-Bromo-beclomethasone dipropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-beclomethasone dipropionate is a brominated derivative of the synthetic corticosteroid, beclomethasone dipropionate. As an impurity or a research compound, its structural confirmation and characterization are crucial for drug development and quality control. This guide provides a summary of available spectroscopic and structural data for 2-Bromo-beclomethasone dipropionate, outlines relevant experimental protocols, and visualizes the characterization workflow. While detailed spectral data such as specific NMR chemical shifts and IR absorption peaks are not publicly available and are typically provided in proprietary Certificates of Analysis, this guide compiles confirmed data and provides expected spectral characteristics based on its known structure.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9α-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate | [1] |

| CAS Number | 1204582-47-7 | [2][3] |

| Molecular Formula | C₂₈H₃₆BrClO₇ | [2][3] |

| Molecular Weight | 599.93 g/mol | [1] |

| Melting Point | 217-218 °C (490–491 K) | [1][3] |

Spectroscopic and Structural Data

While complete, publicly accessible ¹H NMR, ¹³C NMR, and IR spectra are scarce, a combination of mass spectrometry, elemental analysis, and definitive X-ray crystallography data confirms the structure of 2-Bromo-beclomethasone dipropionate.

Mass Spectrometry

The mass spectrum confirms the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak is expected to show a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

| Technique | Result | Interpretation |

| MS+ | m/z = 599 | Corresponds to the molecular ion [M]+.[1] |

Expected Fragmentation: The fragmentation pattern would likely involve the loss of the propionate groups, cleavage of the steroid rings, and loss of the bromine and chlorine atoms. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would result in doublet peaks for any fragment containing the bromine atom, with a mass difference of 2 Da and nearly equal intensity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data is not available in the public domain. However, based on the structure, the following characteristics are expected.

Expected ¹H NMR Spectral Features:

-

Steroid Backbone: A complex series of multiplets in the aliphatic region (approx. 0.8-3.0 ppm) corresponding to the protons of the steroid core.

-

Olefinic Protons: Signals for the protons on the A-ring double bonds (C1-H and C4-H) would be expected in the downfield region (approx. 6.0-7.5 ppm). The bromine at the C2 position would significantly influence the chemical shift and coupling of the C1 proton.

-

Propionate Groups: Two ethyl groups from the dipropionate esters, each showing a triplet for the methyl protons and a quartet for the methylene protons.

-

Methyl Protons: Singlet signals for the methyl groups attached to the steroid backbone (C18 and C19) and a doublet for the C16-methyl group.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Resonances for the ketone (C3) and two ester carbonyls would be the most downfield signals (typically 170-210 ppm).[5][6]

-

Olefinic Carbons: Signals for the carbons of the A-ring double bonds (C1, C2, C4, C5) in the range of 115-160 ppm.[7] The carbon bearing the bromine (C2) would be shifted due to the halogen's electronegativity.

-

Steroid Core: A series of signals corresponding to the numerous sp³-hybridized carbons of the steroid rings.

-

Propionate Carbons: Signals for the methylene and methyl carbons of the two propionate groups.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Interpretation |

| O-H (Alcohol) | 3500 - 3200 (broad) | Stretching vibration of the hydroxyl group at C11.[8] |

| C-H (sp²) | 3100 - 3000 | Stretching vibrations of C-H bonds on the A-ring double bond.[9] |

| C-H (sp³) | 3000 - 2850 | Stretching vibrations of C-H bonds in the steroid backbone and propionate groups.[9] |

| C=O (Ketone, Ester) | 1760 - 1690 (strong, sharp) | Multiple strong peaks for the C3-ketone and the two ester carbonyls.[8][10] |

| C=C (Alkene) | 1680 - 1640 | Stretching vibration of the carbon-carbon double bonds in the A-ring.[9] |

| C-O (Ester, Alcohol) | 1300 - 1000 | Stretching vibrations of the C-O bonds.[8] |

X-Ray Crystallography

Single-crystal X-ray diffraction has provided definitive structural confirmation.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 12.0999 Å, b = 13.8673 Å, c = 16.7971 Å, β = 90.106° |

| Volume | 2818.4 ų |

| Molecules per unit cell (Z) | 4 |

Data from a 2009 study by Ketuly et al.[1]

Elemental Analysis

| Element | Calculated (%) | Found (%) |

| C | 56.19 | 56.03 |

| H | 6.02 | 6.12 |

| Br | 13.21 | 12.97 |

| Cl | 5.85 | 5.76 |

Data from a 2009 study by Ketuly et al.[1]

Experimental Protocols

Synthesis and Purification

The synthesis of 2-Bromo-beclomethasone dipropionate was described in a 1988 study commissioned by Glaxo.[1] The compound was isolated from the mother liquor of the first crystallization of beclomethasone dipropionate.

Protocol:

-

The mother liquor containing the brominated compound is dissolved in a hexane:ethyl acetate (8:1 v/v) solvent system.

-

The solution is subjected to flash-column silica gel chromatography.

-

Elution is performed with nitrogen pressure (20 psi).

-

Fractions containing the desired compound are combined and further fractionated on fresh silica gel.

-

The purified compound is recrystallized from a hexane:ethyl acetate (3:1 v/v) solution to yield crystals.[1]

General Spectroscopic Analysis Workflow

A typical workflow for the characterization of a synthesized batch of 2-Bromo-beclomethasone dipropionate would involve the following steps.

Caption: Workflow for Synthesis and Characterization.

Conclusion

The structural identity of 2-Bromo-beclomethasone dipropionate is unequivocally confirmed by X-ray crystallography, mass spectrometry, and elemental analysis. While detailed, publicly available NMR and IR spectral data are lacking, this guide provides a robust framework of expected spectral features based on the known molecular structure. The provided synthesis and purification protocols offer a practical basis for researchers working with this compound. For definitive spectral assignments, it is recommended to acquire a certified reference standard and consult the accompanying Certificate of Analysis.

References

- 1. Identification and Characterization of Unknown Degradation Impurities in Beclomethasone Dipropionate Cream Formulation using HPLC, ESI-MS and NMR | 10.1016/j.jpba.2019.02.013_scihubmk [sci-hub.mk]

- 2. Identification and characterization of unknown degradation impurities in beclomethasone dipropionate cream formulation using HPLC, ESI‐MS and NMR | Semantic Scholar [semanticscholar.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0030052) [hmdb.ca]

- 4. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Potential Biological Activity of 2-Bromo-beclomethasone dipropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activity of 2-Bromo-beclomethasone dipropionate, a halogenated derivative of the well-established synthetic corticosteroid, beclomethasone dipropionate. While direct experimental data on the biological effects of 2-Bromo-beclomethasone dipropionate is not currently available in peer-reviewed literature, this document extrapolates its potential activity based on the known pharmacology of its parent compound and the principles of structure-activity relationships (SAR) for corticosteroids. This guide provides a theoretical framework for its mechanism of action, detailed hypothetical experimental protocols for its biological evaluation, and a discussion of the potential impact of C-2 bromination on its therapeutic profile.

Introduction to Beclomethasone Dipropionate and the Role of Halogenation

Beclomethasone dipropionate is a potent, second-generation synthetic glucocorticoid widely used in the treatment of asthma, allergic rhinitis, and various dermatoses.[1][2] It functions as a prodrug, being rapidly hydrolyzed in the body to its active metabolite, beclomethasone 17-monopropionate (17-BMP).[1][2] 17-BMP exhibits a high binding affinity for the glucocorticoid receptor (GR), which is approximately 13 times that of dexamethasone.[1] This interaction mediates the profound anti-inflammatory, immunosuppressive, and vasoconstrictive effects characteristic of corticosteroids.[1][3][4][5]

The therapeutic efficacy of synthetic corticosteroids has been significantly enhanced through strategic chemical modifications, with halogenation being a key strategy. The introduction of halogen atoms at specific positions of the steroid nucleus can modulate a compound's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and receptor binding affinity.[6] For instance, 9α-fluorination is a common modification that dramatically increases both glucocorticoid and mineralocorticoid activity.[7] The introduction of a bromine atom, as in 2-Bromo-beclomethasone dipropionate, is another such modification, the effects of which are less characterized but hold the potential to alter the biological activity profile of the parent molecule.[8]

Potential Biological Activity and Mechanism of Action of 2-Bromo-beclomethasone dipropionate